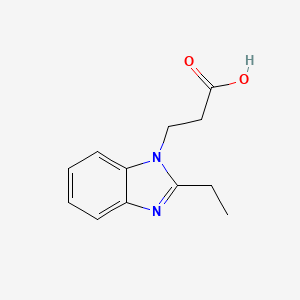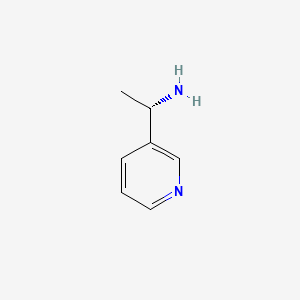
4-Isopropoxy-3-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-3-methoxybenzohydrazide, also known as IMBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a hydrazide derivative of 4-isopropoxy-3-methoxybenzoic acid and is known for its unique properties that make it suitable for use in different fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Chemical synthesis often explores the reactivity and applications of hydrazide derivatives. For instance, N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide was prepared through the reaction of 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide, showcasing the compound's crystalline structure through intermolecular hydrogen bonds, contributing to a three-dimensional framework (X. Bao & Yijun Wei, 2008). Similarly, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide synthesis involved a multi-step process starting with 2-methoxybenzohydrazide, demonstrating the structural versatility of methoxybenzohydrazide derivatives (M. Taha et al., 2014).
Biological Activities
Research has also explored the biological activities of methoxybenzohydrazide derivatives. For example, hydrazide-hydrazones of 3-methoxybenzoic acid showed significant antibacterial activity against Bacillus spp., outperforming common antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016). Furthermore, manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide were synthesized, showing potential applications in medicinal chemistry through their structural characterization and thermal behavior (A. Singh et al., 2014).
Propriétés
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)16-9-5-4-8(11(14)13-12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWGCOPUKPGJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-3-methoxybenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/structure/B1349425.png)

![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)



![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)